Cetyl lactate

Overview

Description

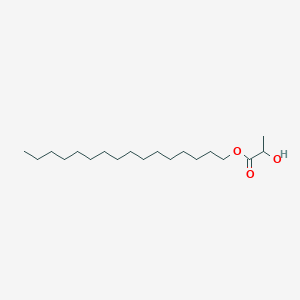

Cetyl lactate, also known as hexadecyl lactate or lactic acid cetyl ester, is an ester formed from the reaction of lactic acid and cetyl alcohol. It is commonly used in cosmetic and personal care products due to its emollient and skin-conditioning properties. This compound is a white to light yellow, soft, waxy solid with a slight, characteristic, pleasant odor .

Mechanism of Action

Target of Action

Cetyl lactate is an ester of lactic acid and cetyl alcohol . It is used in a wide variety of cosmetic products due to its emollient properties . The primary targets of this compound are the skin cells, where it acts as a moisturizer and emollient, preventing drying and chapping of the skin .

Mode of Action

This compound interacts with the skin cells by forming a barrier on the skin’s surface, which helps to hold water in the skin, providing moisturization . This interaction results in softer, more hydrated skin.

Biochemical Pathways

Lactate, a component of this compound, has been found to play a role in various physiological cellular functions and contributes to energy metabolism and signal transduction during immune and inflammatory responses . The discovery of lactylation, a process regulated by lactate, further revealed the role of lactate in regulating inflammatory processes .

Result of Action

The result of this compound’s action is the prevention of skin dryness and the maintenance of skin hydration . This leads to improved skin texture and appearance. It also has a role in the thickness of the liquid and increases and stabilizes the foaming capacity .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and humidity. For instance, in dry environments, the moisturizing effect of this compound would be particularly beneficial. Additionally, the stability of this compound could be affected by factors such as pH and exposure to light or air .

Biochemical Analysis

Temporal Effects in Laboratory Settings

Lactate, the parent compound, has been found to have temporal effects in laboratory settings

Dosage Effects in Animal Models

High doses of lactate have been found to serve as an important cardiac fuel during crises

Metabolic Pathways

Lactate, the parent compound, is involved in glucose metabolism, fatty acid synthesis, redox homeostasis, and the post-translational modification of proteins

Transport and Distribution

Lactate, the parent compound, is transported through the cell membrane via monocarboxylate transporters

Subcellular Localization

Lactate, the parent compound, has been found to be highly enriched in mammalian mitochondria

Preparation Methods

Synthetic Routes and Reaction Conditions: Cetyl lactate is synthesized through the esterification of lactic acid with cetyl alcohol. The reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The ester is then purified by washing with water to remove any residual acid and unreacted lactic acid, followed by neutralization with an alkali .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure optimal reaction conditions. The final product is further purified through distillation and filtration to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions: Cetyl lactate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into lactic acid and cetyl alcohol.

Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.

Major Products:

Hydrolysis: Lactic acid and cetyl alcohol.

Transesterification: Various esters depending on the alcohol used in the reaction.

Scientific Research Applications

Cetyl lactate has a wide range of applications in scientific research and industry:

Chemistry:

- Used as a solvent and intermediate in organic synthesis.

Biology:

- Employed in the formulation of various biological assays and experiments due to its biocompatibility.

Medicine:

- Incorporated into topical formulations for its emollient properties, aiding in the treatment of dry and irritated skin.

Industry:

Comparison with Similar Compounds

Myristyl lactate: An ester of lactic acid and myristyl alcohol, used similarly in cosmetic products.

Cetyl alcohol: A fatty alcohol used as an emollient and emulsifier in various formulations.

Uniqueness: Cetyl lactate is unique due to its combination of lactic acid and cetyl alcohol, providing both moisturizing and skin-conditioning benefits. Compared to myristyl lactate, this compound has a longer carbon chain, which can enhance its emollient properties and stability in formulations .

Biological Activity

Cetyl lactate, an ester derived from the reaction between cetyl alcohol and lactic acid, is a compound widely utilized in cosmetic and personal care formulations due to its emollient properties. This article explores the biological activity of this compound, focusing on its effects on skin health, antimicrobial properties, and potential applications in various therapeutic contexts.

This compound has the chemical formula CHO and is characterized as a white, waxy solid at room temperature. It is soluble in organic solvents such as ethyl alcohol and propylene glycol but insoluble in water. The synthesis of this compound involves an esterification reaction, typically catalyzed by sulfuric acid, which facilitates the nucleophilic attack of lactic acid on cetyl alcohol, resulting in the formation of the ester and the release of water .

Emollient and Moisturizing Properties

Moisture Retention: this compound acts primarily as an emollient, forming a protective barrier on the skin that helps to lock in moisture. This property enhances skin hydration and improves overall texture. Studies have shown that formulations containing this compound can significantly reduce transepidermal water loss (TEWL), thereby maintaining skin hydration levels.

Skin Conditioning: In addition to its moisturizing effects, this compound has been demonstrated to improve skin smoothness and softness. Its application in cosmetic products is often aimed at enhancing the sensory feel of formulations while providing a protective layer against environmental stressors.

Antimicrobial Activity

This compound exhibits mild antibacterial properties, which contribute to its utility in personal care products. Research indicates that it may help inhibit the growth of certain bacteria, making it a valuable ingredient in formulations designed for acne-prone skin or other conditions where bacterial proliferation is a concern .

Safety and Sensitization Studies

Irritation Potential: Safety assessments have indicated that this compound is minimally irritating when applied topically. In patch tests conducted on guinea pigs, formulations containing this compound did not elicit significant irritation or sensitization responses . This suggests that it can be safely used in cosmetic applications without posing a high risk of adverse reactions.

Sensitization Testing: In sensitization studies, no reactions were observed when guinea pigs were exposed to this compound formulations, indicating a low potential for allergic responses. This characteristic makes this compound suitable for sensitive skin formulations .

Case Study 1: Efficacy in Eczema Treatment

A clinical study evaluated the effectiveness of moisturizers containing this compound in patients with atopic dermatitis. Results showed that participants using these moisturizers experienced a significant reduction in disease severity compared to those using standard treatments. The study highlighted this compound's role in improving skin barrier function and reducing inflammation associated with eczema .

Case Study 2: Antimicrobial Effects

In another investigation focusing on the antimicrobial properties of this compound, it was found to effectively inhibit the growth of Staphylococcus aureus and Escherichia coli. The study concluded that incorporating this compound into topical formulations could enhance their efficacy against bacterial infections .

Summary of Biological Activities

| Activity | Description | Evidence |

|---|---|---|

| Emollient | Forms a barrier on the skin to retain moisture | Reduces TEWL; enhances skin texture |

| Antimicrobial | Exhibits mild antibacterial properties | Inhibits growth of S. aureus and E. coli |

| Irritation Potential | Minimally irritating; safe for sensitive skin | No significant reactions in patch tests |

| Sensitization | Low potential for allergic reactions | No sensitization observed in guinea pig studies |

Properties

IUPAC Name |

hexadecyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19(21)18(2)20/h18,20H,3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKXMJCZWYUIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865759 | |

| Record name | Propanoic acid, 2-hydroxy-, hexadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Faint fatty butter-like aroma | |

| Record name | Hexadecyl lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1928/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Hexadecyl lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1928/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

35274-05-6 | |

| Record name | Cetyl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35274-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035274056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-hydroxy-, hexadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7EVH2RK4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Cetyl Lactate in topical formulations, and how does it impact drug absorption?

A1: this compound acts as a percutaneous absorption enhancer in topical formulations. [] This means it helps increase the passage of active pharmaceutical ingredients through the skin and into the bloodstream. Research suggests that this compound primarily acts on the stratum corneum, the outermost layer of the skin, to enhance drug penetration. [] One study demonstrated this effect using Indomethacin, where the addition of this compound significantly improved Indomethacin absorption compared to a control formulation. []

Q2: Are there any safety concerns regarding the use of this compound in cosmetic and pharmaceutical products?

A2: Studies indicate that this compound exhibits a favorable safety profile. [] In acute oral toxicity tests in rats, the LD50 of this compound was estimated to be greater than 20 g/kg, suggesting low oral toxicity. [] Additionally, it has shown minimal to no irritation potential in rabbit skin and eye irritation tests. [] Human studies also support its safety, with this compound demonstrating minimal irritancy and no sensitization potential at concentrations up to 5%. []

Q3: Besides its use as a percutaneous absorption enhancer, what other applications does this compound have in pharmaceutical formulations?

A3: While the provided research primarily focuses on its role as an absorption enhancer, this compound can also function as an emulsifier and emollient in various formulations. For instance, it's a component of a carboprost methylate vaginal swelling suppository, where it contributes to the stability and uniform dispersion of the active ingredient within the suppository matrix. [] This highlights the versatility of this compound in pharmaceutical formulation development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.